molecular formula C37H30BrOP2Rh- B080440 Bromocarbonylbis(triphenylphosphine)rhodium CAS No. 14056-79-2

Bromocarbonylbis(triphenylphosphine)rhodium

Cat. No.: B080440
CAS No.: 14056-79-2
M. Wt: 735.4 g/mol
InChI Key: QWHQDQKTOUWORQ-UHFFFAOYSA-M
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Description

Bromocarbonylbis(triphenylphosphine)rhodium is a coordination complex of rhodium with the molecular formula C37H30BrOP2Rh. It is a well-defined chemical compound known for its applications in catalysis and organometallic chemistry. The compound is characterized by the presence of a rhodium center coordinated to a carbonyl group, a bromide ion, and two triphenylphosphine ligands.

Scientific Research Applications

Bromocarbonylbis(triphenylphosphine)rhodium has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbonylation reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer agents.

    Industry: It is used in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.

Safety and Hazards

The safety data sheet for a similar compound, Tris(triphenylphosphine)rhodium(I) carbonyl hydride, suggests that if inhaled, the person should be moved to fresh air. If it comes in contact with skin, it should be washed off with plenty of soap and water .

Future Directions

One of the future directions could be the efficient recovery of rhodium from spent carbonyl rhodium catalysts. A study focuses on the existing forms of rhodium (Rh) in waste catalysts and the current status of traditional processes . A green, efficient, and continuous recovery technique was developed using a sealed stainless steel microchannel reactor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromocarbonylbis(triphenylphosphine)rhodium can be synthesized through various methods. One common synthetic route involves the reaction of rhodium trichloride hydrate with triphenylphosphine in the presence of carbon monoxide and a bromide source. The reaction typically takes place in an organic solvent such as dichloromethane or toluene under an inert atmosphere. The reaction conditions often include moderate temperatures and the exclusion of moisture to prevent hydrolysis of the rhodium complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bromocarbonylbis(triphenylphosphine)rhodium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of rhodium.

    Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.

    Substitution: The bromide ligand can be substituted with other ligands such as chloride, iodide, or other anionic ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, carbon monoxide, and various organic ligands. The reactions typically occur under inert atmospheres to prevent oxidation and degradation of the rhodium complex. Solvents such as dichloromethane, toluene, and tetrahydrofuran are commonly used.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of rhodium complexes with different ligands, while oxidation and reduction reactions can produce rhodium complexes in different oxidation states.

Mechanism of Action

The mechanism of action of bromocarbonylbis(triphenylphosphine)rhodium involves the coordination of the rhodium center to various substrates, facilitating their transformation through catalytic processes. The triphenylphosphine ligands stabilize the rhodium center and enhance its reactivity. The carbonyl and bromide ligands play crucial roles in the compound’s catalytic activity, influencing the electronic properties and reactivity of the rhodium center.

Comparison with Similar Compounds

Bromocarbonylbis(triphenylphosphine)rhodium can be compared with other similar rhodium complexes, such as:

    Chlorocarbonylbis(triphenylphosphine)rhodium: Similar in structure but with a chloride ligand instead of bromide.

    Iodocarbonylbis(triphenylphosphine)rhodium: Similar in structure but with an iodide ligand instead of bromide.

    Tris(triphenylphosphine)rhodium chloride: A related complex with three triphenylphosphine ligands and a chloride ligand.

The uniqueness of this compound lies in its specific ligand environment, which imparts distinct reactivity and catalytic properties compared to other rhodium complexes.

Properties

IUPAC Name

carbon monoxide;rhodium;triphenylphosphane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.CO.BrH.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;;1H;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHQDQKTOUWORQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H30BrOP2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14056-79-2
Record name Bromocarbonylbis(triphenylphosphine)rhodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014056792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromocarbonylbis(triphenylphosphine)rhodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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